molecular formula C14H14ClN5O2S B2564657 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286713-48-1

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2564657
CAS No.: 1286713-48-1
M. Wt: 351.81
InChI Key: ATNPNKSJKGLOOY-UHFFFAOYSA-N
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Description

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of triazolo[4,3-b]pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Primary and secondary amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in drug discovery.

Medicine: The compound has been investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide

  • N-(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide

  • N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Uniqueness: N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the presence of the 4-methylbenzenesulfonamide group. This group can impart unique chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-10-2-4-11(5-3-10)23(21,22)16-9-8-14-18-17-13-7-6-12(15)19-20(13)14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPNKSJKGLOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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